

Structural and Identification Comparison

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Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

Cat. No.: S839321

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The table below summarizes the key identifiers and basic properties of **1-epi-ramipril** and the active pharmaceutical ingredient (API) ramipril.

Property	1-epi-Ramipril (Impurity)	Ramipril (API)
IUPAC Name	(2S,3aS,6aS)-1-((S)-2-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1]	(2S,3aS,6aS)-1-[(2S)-2-[[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [2] [3]
CAS Number	104195-90-6 [1]	87333-19-5 [3]
Molecular Formula	C ₂₃ H ₃₂ N ₂ O ₅ [1]	C ₂₃ H ₃₂ N ₂ O ₅ [2] [3]
Molecular Weight	416.51 g/mol [1]	416.51 g/mol [2] [3]
Stereochemistry	(2S,3aS,6aS)-1-[(S)-2-[[[(R)-1-... configuration [1]	(2S,3aS,6aS)-1-[(S)-2-[[[(S)-1-... configuration [3]
Status	Stereoisomer impurity [1] [3]	Therapeutically active form [3]
Melting Point	45 - 50 °C [1]	107 °C [3]
Solubility	Slightly soluble in acetonitrile, aqueous base, methanol [1]	Information not specific in search results
Physical Form	White to Off-White solid [1]	White solid [3]

The core difference lies in the **configuration at a single chiral center** in the "ethoxycarbonyl-3-phenylpropyl" chain. Ramipril API has the (S) configuration at this center, while **1-epi-ramipril** has the (R) configuration [1] [3]. This single change is sufficient to classify it as a **relevant impurity** [3].

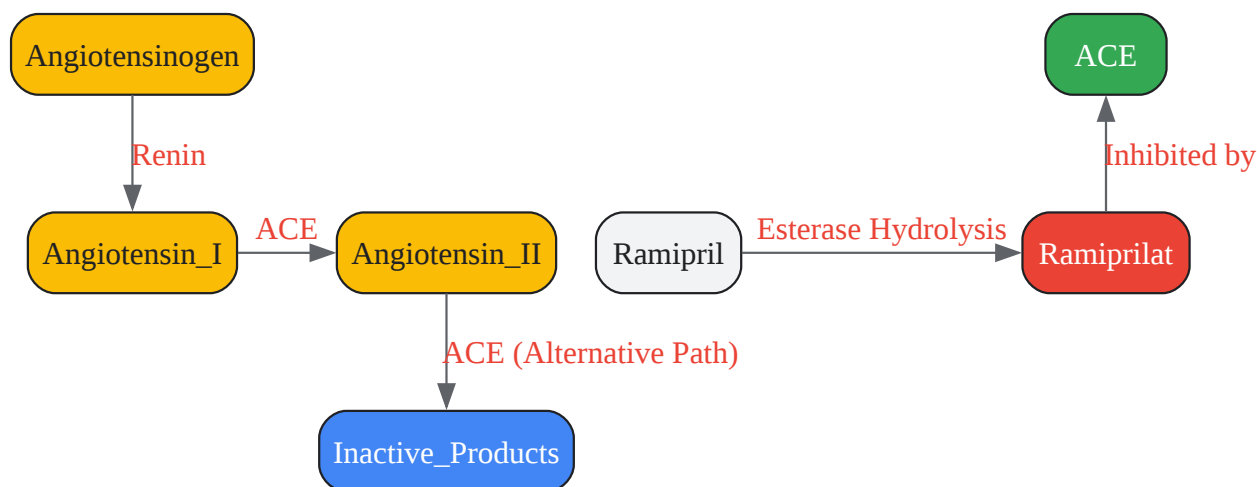
Experimental Protocols for Analysis and Separation

While direct performance data is limited, the search results provide insights into established methods for analyzing and purifying ramipril stereoisomers, which are critical for ensuring the final drug product is free of impurities like **1-epi-ramipril**.

- **Enantioselective Analysis with Biosensors:** An amperometric biosensor based on L-amino acid oxidase has been developed for the enantioselective analysis of S-ramipril. This method can discriminate the active S-enantiomer from the less active R-enantiomer.
 - **Working Range:** 0.2 - 100 $\mu\text{mol/L}$ for S-ramipril.
 - **Limit of Detection:** 107 nmol/L for S-ramipril.
 - **Enantioselectivity:** The biosensor demonstrated selectivity against D-proline and other interferents.
 - **Application:** Suitable for the analysis of S-enantiomers in raw materials and tablet formulations [4].
- **Industrial Crystallization for Purification:** A patented process describes obtaining optically pure ramipril ($\geq 99.9\%$) by crystallizing impure mixtures containing up to 20% undesired diastereomers.
 - **Solvents:** The process uses specific solvents or mixtures, including methyl formate, nitroalkanes (e.g., nitromethane), acetals (e.g., dimethoxymethane), and ethers (e.g., diisopropyl ether) [5] [6].
 - **Objective:** This method is designed on an industrial scale to remove stereoisomeric impurities and obtain the pure, active form of ramipril [5].
- **Potentiometric Determination:** Ion-Selective Electrodes (ISEs) have been fabricated using ramipril-based ion-pair complexes for analytical determination.
 - **Sensitivity:** The electrodes provide a sensitivity of 53 ± 0.5 – 54 ± 0.5 mV per concentration decade.
 - **Linear Range:** 1.0×10^{-2} – 1.0×10^{-5} mol L^{-1} .
 - **Application:** These electrodes have been used to determine ramipril content in pharmaceutical formulations using direct potentiometry [7].

Mechanism of Action and Stereospecificity

Understanding why the stereochemistry is so critical requires looking at the mechanism of action of ramipril. The following diagram illustrates the pathway through which ramipril lowers blood pressure and where the stereospecific interaction occurs.



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The active metabolite, **ramiprilat**, is a **potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE)** [2]. The interaction with the enzyme's active site is highly stereospecific. The specific (S,S,S,S,S)-configuration of the API is essential for optimal binding and inhibition. The altered spatial arrangement in **1-epi-ramipril**, with its (R) configuration at a key center, would result in a poor fit at the enzyme's active site, rendering it **significantly less active or inactive** [4] [3].

Key Takeaways for Researchers

- **Core Difference:** **1-epi-Ramipril** is a stereoisomer of the active drug, differing only in the (R) versus (S) configuration at one specific chiral center in its structure.
- **Primary Impact:** This structural change is sufficient to classify **1-epi-ramipril** as a process-related impurity that must be controlled and minimized in the final Active Pharmaceutical Ingredient (API), as it lacks the intended therapeutic activity.
- **Analytical Focus:** The available experimental data underscores that the primary "comparison" in R&D and quality control is not of performance, but of **identity and purity**, utilizing sophisticated chiral analytical and purification techniques.

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